
3-Iodoindole-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodoindole-d5: is a deuterated derivative of 3-iodoindole, where five hydrogen atoms are replaced by deuterium. This compound is part of the indole family, which is a significant structural motif in many natural products, pharmaceuticals, and dyes. The presence of deuterium atoms makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoindole-d5 can be achieved through a multi-step process involving the iodination of indole-d5. One common method involves the following steps:
Alkynylation: Starting from ortho-haloanilines and terminal alkynes, a copper-free alkynylation is performed.
Cyclization: A base-catalyzed cyclization leads to the formation of the indole ring.
Iodination: Electrophilic iodination using N-iodosuccinimide introduces the iodine atom at the 3-position.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium using deuterium oxide or other deuterium sources
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodoindole-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is a valuable substrate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: It can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted indoles depending on the nucleophile used.
Coupling: Biaryl or vinyl-indole derivatives.
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: 3-Iodoindole-d5 is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. Its deuterated form is valuable for mechanistic studies and isotopic labeling experiments.
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways involving indole derivatives. Its isotopic labeling helps in tracing the metabolic fate of indole compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting indole-binding receptors. Its deuterated form can provide insights into drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of 3-iodoindole-d5 involves its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom at the 3-position enhances its binding affinity to certain targets, while the deuterium atoms provide stability and resistance to metabolic degradation. The compound can modulate signaling pathways and biochemical processes, making it a valuable tool in research and drug development .
Comparación Con Compuestos Similares
3-Bromoindole-d5: Similar structure with a bromine atom instead of iodine.
3-Chloroindole-d5: Contains a chlorine atom at the 3-position.
Indole-3-acetic acid-d5: A deuterated form of indole-3-acetic acid, a plant hormone.
Indole-3-butyric acid-d5: A deuterated form of indole-3-butyric acid, another plant hormone.
Uniqueness: 3-Iodoindole-d5 is unique due to the presence of the iodine atom, which provides distinct reactivity and binding properties compared to other halogenated indoles. Its deuterated form further enhances its stability and usefulness in isotopic labeling studies .
Propiedades
Fórmula molecular |
C8H6IN |
|---|---|
Peso molecular |
248.07 g/mol |
Nombre IUPAC |
2,4,5,6,7-pentadeuterio-3-iodo-1H-indole |
InChI |
InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H/i1D,2D,3D,4D,5D |
Clave InChI |
FQVDXLYJTMHMCG-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])I)[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


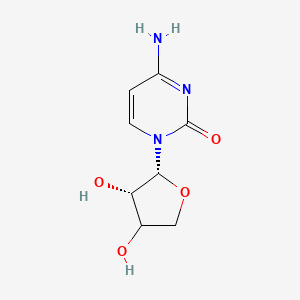

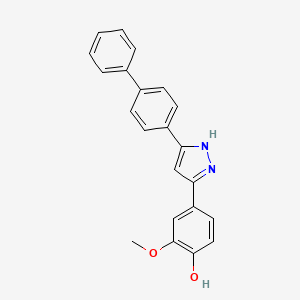

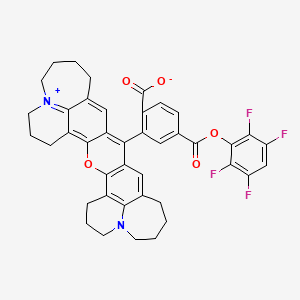



![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
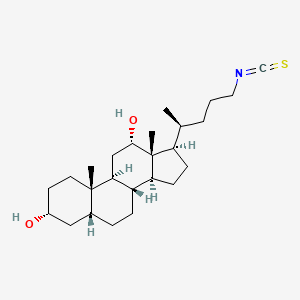
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

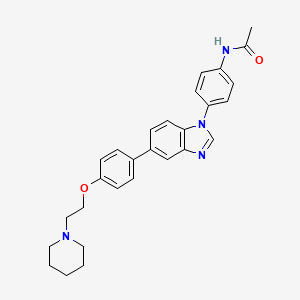
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
